molecular formula C16H24N6O3S B2802725 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine CAS No. 1040651-21-5

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine

Cat. No.: B2802725
CAS No.: 1040651-21-5
M. Wt: 380.47
InChI Key: QMKMQDVFHKIYMN-UHFFFAOYSA-N
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Description

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine is a piperazine-based compound featuring a tetrazole moiety substituted with a 4-methoxyphenyl group at the N1 position and a propylsulfonyl group at the C4 position of the piperazine ring. The tetrazole ring (a five-membered heterocycle with four nitrogen atoms) contributes to metabolic stability and hydrogen-bonding interactions, while the sulfonyl group enhances solubility and modulates electronic properties . The 4-methoxyphenyl substituent introduces steric bulk and influences lipophilicity, which may impact bioavailability and target binding.

Properties

IUPAC Name

1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3S/c1-3-12-26(23,24)21-10-8-20(9-11-21)13-16-17-18-19-22(16)14-4-6-15(25-2)7-5-14/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKMQDVFHKIYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine , also known as L19570 , is a piperazine derivative that has garnered interest for its potential neuropharmacological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1351643-53-2
  • Molecular Formula : C13H20Cl2N6O
  • Molecular Weight : 347.25 g/mol

Piperazine derivatives are known to interact with various neurotransmitter systems, particularly the serotonergic system. The compound's structure suggests potential interactions with serotonin receptors, which are crucial for mood regulation and anxiety responses.

Serotonergic Pathways

Research indicates that compounds similar to L19570 may exert their effects through:

  • 5-HT1A receptor modulation : This receptor is implicated in anxiety and depression. Studies have shown that blocking this receptor can negate the antidepressant-like effects of piperazine derivatives .
  • Influence on serotonin levels : By affecting serotonin synthesis and receptor activity, these compounds can modulate mood and anxiety behaviors in animal models .

Antidepressant and Anxiolytic Effects

Recent studies have demonstrated that related piperazine compounds exhibit significant antidepressant and anxiolytic properties. For instance:

  • In behavioral tests on mice, compounds similar to L19570 showed increased time in the center of an open field test (OFT), indicating reduced anxiety .
  • The forced swimming test (FST) and tail suspension test (TST) revealed decreased immobility time, suggesting antidepressant-like activity .

Case Studies

  • Behavioral Tests in Mice :
    • Objective : To evaluate the anxiolytic and antidepressant effects of L19570.
    • Methodology : Male Swiss albino mice were treated with varying doses before undergoing OFT, EPM (elevated plus maze), FST, and TST.
    • Results : Significant anxiolytic-like behavior was observed, confirmed by increased center time in OFT and reduced immobility in FST and TST. These effects were reversed upon pretreatment with a 5-HT1A antagonist .
  • Pharmacological Profile :
    • The compound's pharmacological profile suggests it acts similarly to established antidepressants like trazodone and nefazodone, which are known for their serotonergic activity .

Summary of Findings

The biological activity of this compound indicates promising potential as an antidepressant and anxiolytic agent. Its interaction with serotonergic pathways highlights its relevance in mood disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnxiolyticIncreased center time in OFT
AntidepressantDecreased immobility in FST/TST
Serotonin InteractionModulation of 5-HT1A receptors

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that compounds with tetrazole moieties often exhibit antimicrobial properties. The presence of the 4-methoxyphenyl group may enhance this activity by improving the lipophilicity and bioavailability of the compound, making it a potential candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that derivatives of piperazine can inhibit tumor growth. The specific structure of this compound may interact with cellular pathways involved in cancer proliferation, offering a basis for further investigation into its anticancer potential .
  • Neurological Studies : The compound's ability to cross the blood-brain barrier could make it relevant in the treatment of neurological disorders. Its interactions with neurotransmitter systems are being explored for potential applications in treating conditions like depression and anxiety .

Biochemical Research Applications

  • Enzyme Inhibition Studies : The sulfonyl group in the compound can act as a bioisostere for carboxylic acids, which may be useful in designing inhibitors for various enzymes involved in metabolic pathways. This application is particularly relevant in drug discovery efforts aimed at targeting specific enzyme functions .
  • Molecular Probes : The unique structural features of this compound allow it to serve as a molecular probe in biochemical assays. Its interactions can be studied to understand receptor-ligand dynamics better, aiding in the development of targeted therapies .

Case Study 1: Antimicrobial Testing

A study conducted on related tetrazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those found in 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine could lead to enhanced efficacy against resistant strains .

Case Study 2: Anticancer Screening

In vitro tests on piperazine derivatives showed promising results against various cancer cell lines, including breast and prostate cancer. The mechanism of action was linked to apoptosis induction through caspase activation, highlighting the therapeutic potential of compounds like this compound in oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs reported in the literature. Key differentiating factors include:

  • Sulfonyl substituents : Propylsulfonyl vs. methylsulfonyl, phenylsulfonyl, or trifluoromethylphenylsulfonyl.
  • Tetrazole substitution : Variations in the aryl group attached to the tetrazole (e.g., 4-nitrophenyl, 4-trifluoromethylphenyl).
  • Piperazine modifications: Presence of additional functional groups (e.g., carbamates, cyanoalkyl chains).

Physicochemical and Functional Differences

Phenylsulfonyl derivatives (e.g., compound 7n ) exhibit higher molecular weights and melting points due to aromatic stacking interactions.

Tetrazole Substitution :

  • Electron-withdrawing groups (e.g., 4-nitrophenyl in 7n ) reduce electron density on the tetrazole ring, affecting reactivity and binding to targets like enzymes or receptors.
  • The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and steric hindrance .

Biological Activity Trends :

  • Sulfonylated tetrazole-piperazine hybrids (e.g., 7n, 7o ) show antiproliferative activity, with IC50 values correlating with sulfonyl and aryl substituents. The propylsulfonyl group may enhance pharmacokinetic properties compared to shorter-chain analogs.
  • Piperazine derivatives lacking sulfonyl groups (e.g., ) focus on CNS applications due to improved blood-brain barrier penetration.

Q & A

Q. What are the common synthetic routes for introducing tetrazole and sulfonyl groups into piperazine derivatives like this compound?

The synthesis involves multi-step reactions:

  • Tetrazole formation : Reacting nitriles with sodium azide in the presence of ammonium chloride under mild conditions (e.g., DMF, 80°C) .
  • Sulfonylation : Treating the piperazine core with propylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure using SHELX software for refinement (e.g., SHELXL for small molecules) .

Q. What are the key structural features influencing this compound's reactivity?

  • Tetrazole ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability .
  • Sulfonyl group : Increases binding affinity to target proteins through hydrogen bonding and electrostatic interactions .
  • 4-Methoxyphenyl substituent : Modulates electron density, affecting reaction kinetics in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving piperazine-tetrazole derivatives?

  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., sulfonyl chain length, methoxy position) and correlate with activity trends .
  • Control experimental variables : Standardize assay conditions (e.g., cell lines, incubation time) to isolate structural effects .
  • Statistical validation : Use ANOVA or multivariate regression to assess significance of observed differences .

Q. What computational methods are employed to predict the binding affinity of this compound to target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., androgen receptor for anticancer studies) .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic effects of the tetrazole and sulfonyl groups on binding .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Solvent screening : Test mixtures of ethanol, acetonitrile, and DMSO at varying ratios .
  • Temperature gradients : Slow cooling from 40°C to 4°C to promote crystal growth .
  • SHELX refinement : Use Olex2 or SHELXLE for data integration and refinement, addressing twinning or disorder .

Q. What challenges arise in regioselective functionalization of the piperazine core?

  • Steric hindrance : Bulky groups (e.g., propylsulfonyl) may direct reactions to less hindered nitrogen atoms .
  • Protecting group strategies : Use Boc or Fmoc groups to temporarily block reactive sites during synthesis .
  • Catalyst optimization : Employ Pd-mediated cross-coupling for selective C–H activation .

Q. How is thermal stability assessed for this compound, and what are the implications for storage?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically >200°C for sulfonylated piperazines) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points .
  • Storage recommendations : Store at –20°C in inert atmospheres to prevent sulfonyl group hydrolysis .

Q. What strategies enhance aqueous solubility without compromising biological activity?

  • PEGylation : Attach polyethylene glycol chains to the piperazine nitrogen .
  • Salt formation : Convert to hydrochloride or mesylate salts .
  • Prodrug design : Introduce hydrolyzable esters at the tetrazole ring .

Q. How are synthetic intermediates validated to avoid off-target impurities?

  • HPLC-MS : Monitor reaction progress and detect byproducts with >95% purity thresholds .
  • Isotopic labeling : Use 13^{13}C or 15^{15}N tags to trace intermediates in complex mixtures .
  • Cross-validation : Compare spectroscopic data (NMR, IR) with literature benchmarks .

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